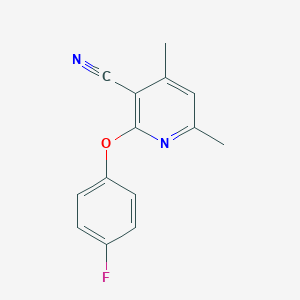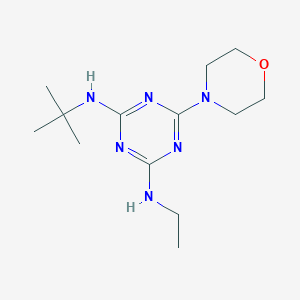![molecular formula C19H23N3O2 B5577682 1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)
1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical under discussion belongs to a class of compounds that includes heterocyclic derivatives, which are foundational in both natural and synthetic pharmaceuticals. The importance of heterocyclic compounds, particularly those containing pyrrolidine and indole groups, in drug development cannot be overstated, given their diverse therapeutic activities (Farghaly et al., 2023).
Synthesis Analysis
The synthesis of bioactive heterocyclic compounds often involves reactions with nitrogen-based nucleophiles, leading to a wide array of bioactive molecules. Enaminones, for instance, serve as crucial intermediates in generating compounds with significant pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. This synthesis pathway hints at the potential routes for synthesizing the compound , utilizing enaminone derivatives as foundational units (Farghaly et al., 2023).
Molecular Structure Analysis
The structure of heterocyclic compounds, particularly those with a pyrrolidine ring, is crucial for their biological activity. The pyrrolidine ring's sp3-hybridization allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional coverage of the molecule, which is crucial for its biological interactions (Li Petri et al., 2021).
Chemical Reactions and Properties
Cyclopropanation reactions, involving the formation of cyclopropane rings, are key in modifying heterocyclic compounds, including those related to the compound of interest. These reactions are instrumental in creating compounds with unique biological activities by introducing high ring strain, facilitating unique chemical behaviors (Kamimura, 2014).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting point, and stability, are directly influenced by their molecular structure. While specific data on the compound may not be readily available, studies on similar compounds provide valuable insights into how structural elements like the pyrrolidine and indole rings affect these properties.
Chemical Properties Analysis
The reactivity of heterocyclic compounds, including their ability to undergo various chemical reactions, is crucial for their application in drug synthesis. The presence of nitrogen atoms, for instance, significantly influences their chemical properties, affecting their behavior in synthetic pathways and interactions with biological targets (Kamneva et al., 2018).
Propriétés
IUPAC Name |
1-cyclopropyl-N-(3-indol-1-ylpropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18-12-15(13-22(18)16-6-7-16)19(24)20-9-3-10-21-11-8-14-4-1-2-5-17(14)21/h1-2,4-5,8,11,15-16H,3,6-7,9-10,12-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPXVQJXFZGACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)NCCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)


![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)
![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)
![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)
![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)
![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)
![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)